molecular formula C26H25N7O4S B2536951 N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1038764-89-4

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2536951
CAS No.: 1038764-89-4
M. Wt: 531.59
InChI Key: SHVJPPFNUQWAPA-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H25N7O4S and its molecular weight is 531.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O4S/c1-15-11-21(32-31-15)30-23(35)14-38-26-29-19-6-4-3-5-18(19)24-28-20(25(36)33(24)26)12-22(34)27-13-16-7-9-17(37-2)10-8-16/h3-11,20H,12-14H2,1-2H3,(H,27,34)(H2,30,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVJPPFNUQWAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacologically relevant moieties, including a pyrazole and an imidazoquinazoline framework, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C20H22N4O4S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{4}\text{S}

with a molecular weight of approximately 398.48 g/mol. The presence of functional groups such as methoxy, amine, and thioether significantly contributes to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of imidazoquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

The compound's thioether and pyrazole moieties are associated with antimicrobial properties. A series of related compounds demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for several key enzymes involved in cancer progression and metabolic syndromes. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), presenting potential benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the pyrazole and imidazoquinazoline rings can significantly impact its biological activity. For example:

  • Substitution on the phenyl ring : The presence of electron-donating groups like methoxy enhances anticancer activity.
  • Thioether linkage : This moiety has been shown to increase antimicrobial efficacy by enhancing lipophilicity, allowing better membrane penetration .

Case Studies

  • Anticancer Activity : A study evaluated a series of imidazoquinazolines similar to our compound and found that those with a 4-methoxy substitution exhibited enhanced cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested .
  • Antimicrobial Screening : In another study, a derivative with a similar thioether group was tested against Bacillus subtilis and showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antimicrobial potential .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide involves multi-step organic reactions that typically utilize readily available reagents. Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the molecular structure and purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing imidazoquinazolines have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival. The presence of the pyrazole ring is also associated with enhanced cytotoxic effects against various cancer cell lines due to its ability to interfere with cellular signaling pathways.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could act as a potential inhibitor of lipoxygenase enzymes, which are key players in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole or quinazoline rings can significantly influence biological activity, leading to the development of more potent analogs.

Case Studies and Research Findings

Several studies have explored compounds structurally related to N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-y]. For example:

StudyFindings
Abdel-Wahab et al. (2024)Synthesized novel heterocycles showing anticancer activity against specific cell lines; potential for further optimization as anticancer agents .
Molecular Docking StudiesIndicated significant binding affinity to lipoxygenase targets, suggesting anti-inflammatory potential .

Q & A

Q. Key Analytical Methods :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC to assess purity (>95% is standard for pharmacological studies) .

What structural features of this compound are hypothesized to influence its biological activity?

Basic
The compound’s activity is likely governed by:

  • Imidazoquinazolinone core : Provides a planar structure for target binding (e.g., kinase inhibition) .
  • Sulfanyl-acetamide bridge : Enhances solubility and facilitates interactions with cysteine residues in enzymes .
  • 4-Methoxyphenyl and pyrazole groups : These electron-rich moieties may engage in hydrogen bonding or π-π stacking with biological targets .

How can researchers optimize the synthetic yield and purity of this compound?

Q. Advanced

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions in sensitive steps (e.g., oxidation or cyclization) .
  • In-line analytics : Implement real-time monitoring (e.g., UV-Vis spectroscopy) to detect intermediates and adjust conditions dynamically .

How should contradictory data in biological assays (e.g., varying IC₅₀ values) be addressed?

Q. Advanced

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic vs. cell-based assays) .
  • Meta-analysis : Compare results across studies to identify trends (e.g., correlation between substituent electronegativity and potency) .

What role do non-covalent interactions play in the compound’s stability and reactivity?

Q. Advanced

  • Hydrogen bonding : The amide and pyrazole groups form stable interactions with solvents or biological targets, influencing solubility and binding kinetics .
  • π-π stacking : The aromatic quinazolinone and methoxyphenyl groups may stabilize transition states during synthesis or enhance target affinity .
  • Experimental validation : Use X-ray crystallography or molecular dynamics simulations to map interaction networks .

What in silico strategies are effective for predicting this compound’s biological targets?

Q. Advanced

  • Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, then analyze degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months and monitor purity changes .
  • Cryopreservation : Lyophilization in inert atmospheres (argon) prevents oxidation of sensitive groups (e.g., sulfanyl bridges) .

What synthetic modifications could enhance the compound’s selectivity for a specific biological target?

Q. Advanced

  • Bioisosteric replacement : Substitute the 4-methoxyphenyl group with trifluoromethyl or halogenated analogs to modulate lipophilicity and target engagement .
  • Side-chain diversification : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce off-target effects .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .

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